molecular formula C12H14N4S B11772082 5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol CAS No. 1956377-50-6

5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol

Cat. No.: B11772082
CAS No.: 1956377-50-6
M. Wt: 246.33 g/mol
InChI Key: UHKGTWSVLSCQGN-UHFFFAOYSA-N
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Description

5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol is a heterocyclic compound that contains a triazolidine ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol typically involves a multi-step process. One common method is the cyclization of suitable linear compounds. For instance, the reaction of aromatic aldehydes with malono derivatives and phenyl hydrazine derivatives in a mixture of water and ethanol at room temperature can yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, often involving the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound can inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3,4-thiadiazole-2-thiol: Another heterocyclic compound with similar antimicrobial properties.

    4-Amino-1,2,4-triazole-3-thiol: Known for its use in the synthesis of various pharmaceuticals.

Uniqueness

5-Amino-4-(naphthalen-1-yl)-1,2,4-triazolidine-3-thiol is unique due to its naphthalene moiety, which enhances its stability and potential for diverse applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

1956377-50-6

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

5-amino-4-naphthalen-1-yl-1,2,4-triazolidine-3-thiol

InChI

InChI=1S/C12H14N4S/c13-11-14-15-12(17)16(11)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12,14-15,17H,13H2

InChI Key

UHKGTWSVLSCQGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(NNC3S)N

Origin of Product

United States

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